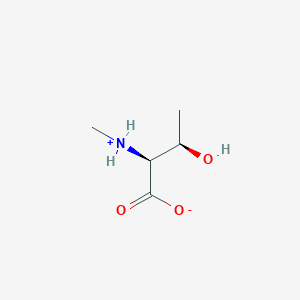
1-Benzyl-1-methyl-4-oxopiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a chemical compound with the molecular formula C13H18INO. It is known for its unique structure, which includes a piperidinium ring substituted with a benzyl group, a methyl group, and an oxo group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide typically involves the reaction of 1-benzylpiperidin-4-one with iodomethane. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1-benzylpiperidin-4-one+iodomethane→1-Benzyl-1-methyl-4-oxopiperidinium iodide
In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully monitored to achieve the best results .
Chemical Reactions Analysis
1-Benzyl-1-methyl-4-oxopiperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-1-methyl-4-oxopiperidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methyl-4-oxopiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-1-methyl-4-oxopiperidinium iodide can be compared with other similar compounds, such as:
1-Benzyl-1-methyl-4-oxopiperidin-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
1-Benzyl-1-methyl-4-oxopiperidin-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-Benzyl-1-methyl-4-oxopiperidin-1-ium fluoride: Similar structure but with a fluoride ion instead of iodide.
The uniqueness of this compound lies in its specific iodide ion, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-benzyl-1-methylpiperidin-1-ium-4-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.HI/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBGFSXHBBEFW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-(2,3-dihydro-1H-inden-2-ylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B7950057.png)







![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylate](/img/structure/B7950143.png)

